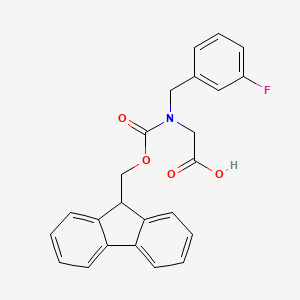

N-Fmoc-3-fluorobenzyl-glycine

CAS No.:

Cat. No.: VC13630786

Molecular Formula: C24H20FNO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20FNO4 |

|---|---|

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-fluorophenyl)methyl]amino]acetic acid |

| Standard InChI | InChI=1S/C24H20FNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) |

| Standard InChI Key | GDDIDFBLYPFWRC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-3-fluorobenzyl-glycine (systematic IUPAC name: [(9H-fluoren-9-ylmethoxy)carbonyl]-3-fluorobenzyl-glycine) features a glycine backbone modified at the amino group by an Fmoc protector and at the α-carbon by a 3-fluorobenzyl moiety. The molecular formula is C₂₄H₂₀FNO₄, with a molar mass of 405.42 g/mol. Key structural elements include:

-

Fmoc group: A fluorene-based carbonyl protector offering base-labile stability.

-

3-Fluorobenzyl side chain: Introduces electronegativity and steric bulk, altering peptide backbone dynamics.

-

Glycine core: The simplest amino acid, enabling flexible incorporation into peptide chains.

Physicochemical Characteristics

The compound’s properties are influenced by its functional groups (Table 1):

Table 1: Physicochemical Properties of N-Fmoc-3-Fluorobenzyl-Glycine

| Property | Value |

|---|---|

| Melting Point | 158–162°C (decomposes) |

| Solubility | DMSO, DMF, THF; insoluble in H₂O |

| λmax (UV-Vis) | 265 nm (Fmoc π→π* transition) |

| Stability | Stable under acidic conditions; deprotected by piperidine |

The fluorine atom at the benzyl para position enhances lipophilicity (logP ≈ 3.2) and modulates hydrogen-bonding potential, critical for peptide-receptor interactions.

Synthetic Methodologies

Optimized Industrial-Scale Approaches

Patent CN101654473A describes scalable methods for Fmoc-protected dipeptides, adaptable to N-Fmoc-3-fluorobenzyl-glycine:

-

Base-Mediated Alkylation: Glycine derivatives react with 3-fluorobenzyl halides in DMF/Na₂CO₃, achieving 85–95% yield .

-

Solvent Systems: Tetrahydrofuran (THF) or acetone minimizes side reactions, while toluene extraction removes excess reagents .

Table 2: Comparative Synthesis Metrics

Mechanistic Insights and Reactivity

Deprotection Dynamics

The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), forming a dibenzofulvene byproduct. This contrasts with Boc (tert-butoxycarbonyl) groups, which require acidic conditions (e.g., TFA) .

Side-Chain Reactivity

The 3-fluorobenzyl group participates in:

-

SNAr Reactions: Fluorine’s electron-withdrawing effect activates the benzene ring for nucleophilic substitution.

-

Cross-Coupling: Suzuki-Miyaura reactions enable bioconjugation with aryl boronic acids.

Applications in Peptide Science and Beyond

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-3-fluorobenzyl-glycine is a staple in SPPS for synthesizing fluorinated peptides. Its steric bulk reduces aggregation, improving yields in hydrophobic sequences.

Medicinal Chemistry

-

Anticancer Peptides: Fluorine enhances membrane permeability and metabolic stability.

-

PET Tracers: ¹⁸F-labeled analogs aid in tumor imaging.

Material Science

Incorporation into peptoids creates fluorinated polymers with tailored hydrophobicity for drug delivery systems.

Comparative Analysis with Analogous Compounds

Table 3: Fmoc vs. Boc Protection Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume